ICG-001 selectively binds to CBP, but not the related transcriptional coactivator p300, thereby disrupting the interaction of CBP with β-catenin. [] This disruption specifically inhibits β-catenin/TCF-mediated transcription, leading to the downregulation of a subset of β-catenin/TCF-responsive genes. [] This mechanism of action distinguishes ICG-001 from other Wnt signaling inhibitors and makes it a valuable tool for dissecting the specific roles of CBP and p300 in β-catenin-mediated gene regulation. [, , ]
Cancer Research: ICG-001 has shown promising results in preclinical studies involving various cancer types, including colon cancer, [, ] multiple myeloma, [, , ] acute lymphoblastic leukemia, [, ], head and neck squamous cell carcinoma, [, ], uveal melanoma, [], pancreatic cancer, [, ], and breast cancer. [, , ] These studies highlight the potential of ICG-001 as a therapeutic agent for targeting cancer stem cells, inhibiting tumor growth and metastasis, and overcoming drug resistance.
Lung Disease: Research indicates that ICG-001 could be beneficial in treating lung diseases such as bronchopulmonary dysplasia [] and attenuating experimental inflammatory lung injury by promoting epithelial repair. []
Other Applications: ICG-001 has also been investigated for its potential in treating other conditions like atopic dermatitis, [] abdominal aortic aneurysms, [] and kidney aging. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: